

Spectroscopic Scrutiny: A Comparative Analysis of 4-Bromo-5-butoxy-2-nitroaniline Isomers

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Compound of Interest

Compound Name: 4-Bromo-5-butoxy-2-nitroaniline

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In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel organic molecules is paramount. Even subtle changes in the arrangement of substituents on an aromatic ring can profoundly impact a compound's biological activity, toxicity, and pharmacokinetic properties. This guide provides a detailed spectroscopic comparison of "**4-Bromo-5-butoxy-2-nitroaniline**" and its positional isomers. While direct experimental data for all isomers is not readily available, this analysis leverages established principles of spectroscopic interpretation and data from structurally related compounds to offer a robust, illustrative comparison.

This document is intended for researchers, scientists, and drug development professionals, offering a framework for distinguishing these closely related molecules using routine spectroscopic techniques.

Defined Isomers for Comparison

For the purpose of this guide, we will consider the following positional isomers of "**4-Bromo-5-butoxy-2-nitroaniline**":

- Isomer 1: **4-Bromo-5-butoxy-2-nitroaniline**
- Isomer 2: 2-Bromo-5-butoxy-4-nitroaniline
- Isomer 3: 4-Bromo-3-butoxy-2-nitroaniline

- Isomer 4: 2-Bromo-3-butoxy-4-nitroaniline

Comparative Spectroscopic Data

The following table summarizes the anticipated spectroscopic data for the defined isomers. These values are estimated based on the electronic effects of the bromo, butoxy, nitro, and amino substituents on the aniline ring.

| Spectroscopic Technique | Feature | Isomer 1 (4-Bromo-5-butoxy-2-nitroaniline) | Isomer 2 (2-Bromo-5-butoxy-4-nitroaniline) | Isomer 3 (4-Bromo-3-butoxy-2-nitroaniline) | Isomer 4 (2-Bromo-3-butoxy-4-nitroaniline) |
|------------------------------|---------------------------|--|---|--|--|
| ¹ H NMR | Aromatic H (ppm) | ~7.8 (s, 1H), ~6.2 (s, 1H) | ~7.5 (d, 1H), ~7.3 (dd, 1H), ~6.8 (d, 1H) | ~7.6 (d, 1H), ~6.9 (d, 1H) | ~7.9 (d, 1H), ~7.1 (d, 1H) |
| | -OCH ₂ - (ppm) | ~4.0 (t, 2H) | ~4.0 (t, 2H) | ~4.1 (t, 2H) | ~4.1 (t, 2H) |
| | -NH ₂ (ppm) | ~6.5 (br s, 2H) | ~5.8 (br s, 2H) | ~6.3 (br s, 2H) | ~6.0 (br s, 2H) |
| ¹³ C NMR | C-NO ₂ (ppm) | ~140 | ~145 | ~142 | ~148 |
| | C-NH ₂ (ppm) | ~148 | ~150 | ~145 | ~149 |
| | C-Br (ppm) | ~110 | ~112 | ~115 | ~118 |
| | C-O (ppm) | ~155 | ~153 | ~158 | ~156 |
| IR (cm ⁻¹) | N-H Stretch | 3400-3500 | 3400-3500 | 3400-3500 | 3400-3500 |
| C-H (Aromatic) | 3000-3100 | 3000-3100 | 3000-3100 | 3000-3100 | 3000-3100 |
| NO ₂ (asymmetric) | ~1520 | ~1525 | ~1515 | ~1530 | |
| NO ₂ (symmetric) | ~1340 | ~1345 | ~1335 | ~1350 | |
| C-O Stretch | ~1250 | ~1245 | ~1255 | ~1250 | |
| UV-Vis | λmax (nm) | ~400 | ~390 | ~410 | ~385 |

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: -2 to 12 ppm.
 - Number of scans: 16-64.
 - Relaxation delay: 1-2 seconds.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Spectral width: 0 to 220 ppm.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.
 - Reference: Solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: $4000\text{-}400\text{ cm}^{-1}$.

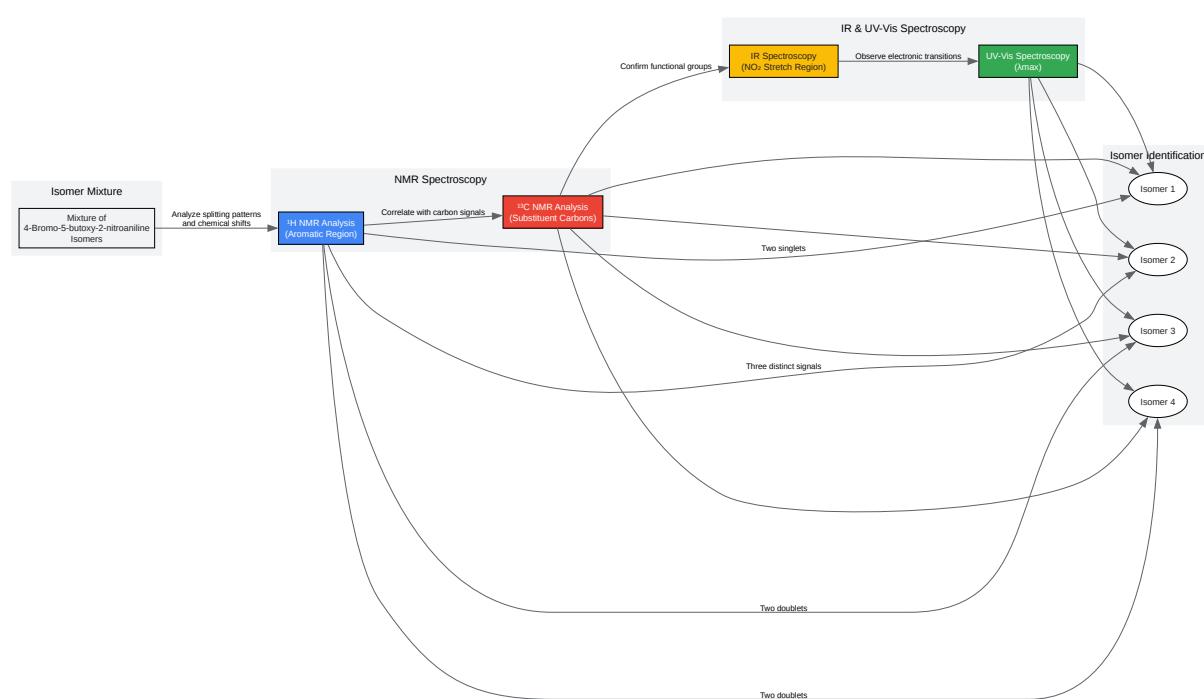
- Resolution: 4 cm⁻¹.
- Number of scans: 16-32.
- Background: A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_{max})).
- Instrument: A dual-beam UV-Vis spectrophotometer.
- Parameters:
 - Wavelength range: 200-800 nm.
 - Scan speed: Medium.
 - Blank: A cuvette containing only the solvent should be used as a blank to zero the instrument.

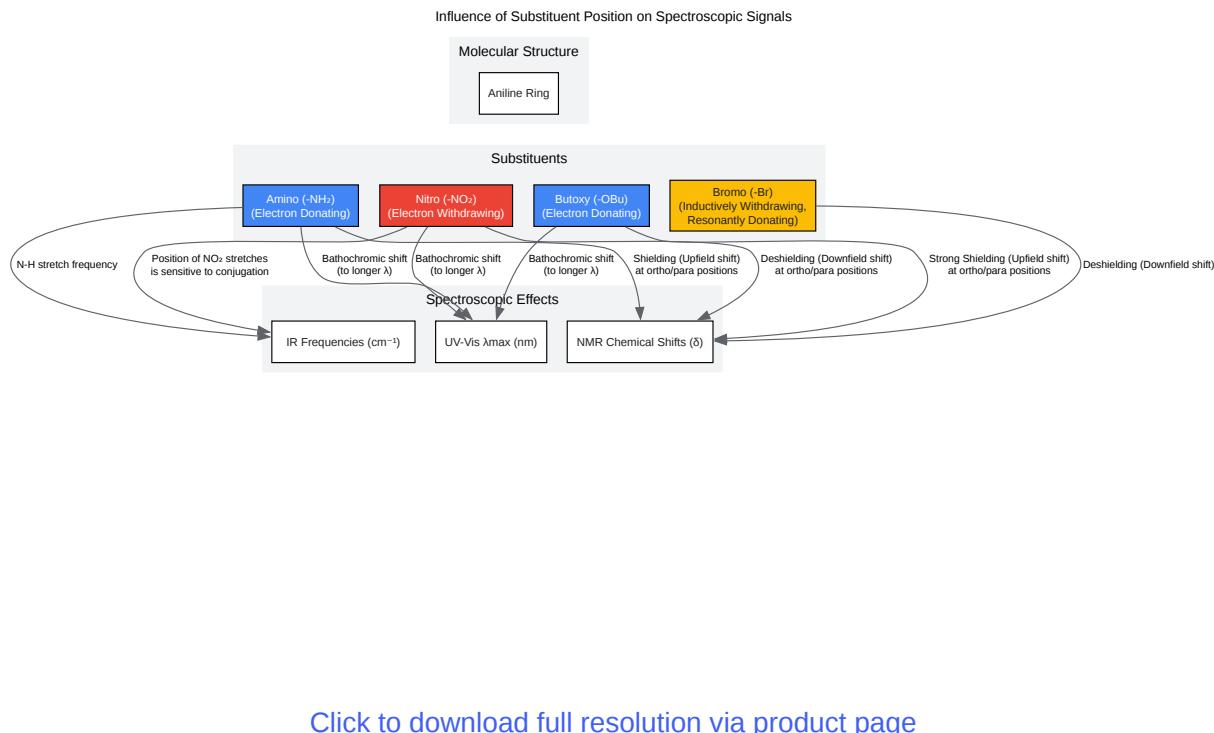
Visualizing Spectroscopic Differentiation

The following diagrams illustrate the logical workflow for distinguishing the isomers and the influence of substituent positions on the spectroscopic data.



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Caption: Workflow for Isomer Differentiation.



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Caption: Substituent Effects on Spectra.

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